

# A Comparative Analysis of Superdisintegrants in Naproxen Sodium Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of experimental data on the performance of common superdisintegrants in the formulation of naproxen sodium immediate-release tablets, providing researchers and formulation scientists with a comparative guide to facilitate excipient selection and product development.

Naproxen sodium, a widely used non-steroidal anti-inflammatory drug (NSAID), is primarily formulated as immediate-release tablets to ensure rapid onset of its analgesic and anti-inflammatory effects.[1] The critical quality attribute for these tablets is rapid disintegration in physiological fluids to enable fast drug dissolution and subsequent absorption. The incorporation of superdisintegrants is a key strategy to achieve this. This guide provides a comparative study of commonly used superdisintegrants—croscarmellose sodium, sodium starch glycolate, and crospovidone—in naproxen sodium tablet formulations, supported by a compilation of experimental data from various studies.

#### **Performance Comparison of Superdisintegrants**

The choice of superdisintegrant and its concentration significantly impacts the disintegration time and dissolution rate of naproxen sodium tablets. The following tables summarize the quantitative data from different studies, offering a clear comparison of their performance.

Table 1: Comparative Performance of Various Superdisintegrants on Naproxen Sodium Tablet Properties



| Superdisint egrant                                           | Concentrati<br>on (% w/w) | Disintegrati<br>on Time<br>(seconds) | Drug<br>Release (%)<br>after 30 min           | Manufacturi<br>ng Method | Reference |
|--------------------------------------------------------------|---------------------------|--------------------------------------|-----------------------------------------------|--------------------------|-----------|
| Crospovidone                                                 | 5                         | 77.4                                 | 99.56                                         | Wet<br>Granulation       | [1][2][3] |
| Sodium<br>Starch<br>Glycolate                                | 6                         | 73.8                                 | 99.56                                         | Wet<br>Granulation       | [1][2][3] |
| Croscarmello<br>se Sodium &<br>Crospovidone<br>(equal parts) | Not Specified             | < 88                                 | Not Specified                                 | Wet<br>Granulation       | [4]       |
| Croscarmello<br>se Sodium                                    | 2-20                      | 27 - 4080                            | Not Specified                                 | Wet<br>Granulation       | [5]       |
| Corn Starch                                                  | Not Specified             | ><br>Conventional                    | <ul><li>Superdisinteg</li><li>rants</li></ul> | Direct<br>Compression    | [6]       |
| Ac-Di-Sol<br>(Croscarmell<br>ose Sodium)                     | Not Specified             | <<br>Conventional                    | ><br>Conventional                             | Direct<br>Compression    | [6]       |
| Primojel<br>(Sodium<br>Starch<br>Glycolate)                  | Not Specified             | <<br>Conventional                    | ><br>Conventional                             | Direct<br>Compression    | [6]       |
| Cros pvp<br>(Crospovidon<br>e)                               | Not Specified             | <<br>Conventional                    | ><br>Conventional                             | Direct<br>Compression    | [6]       |

Table 2: Detailed Formulation and Evaluation Data from a Comparative Study[1][2][3]



| Formulati<br>on Code | Superdisi<br>ntegrant         | Concentr<br>ation (%<br>w/w) | Hardness<br>( kg/cm ²) | Friability<br>(%) | Disintegr<br>ation<br>Time<br>(min) | % Drug<br>Release<br>after 30<br>min |
|----------------------|-------------------------------|------------------------------|------------------------|-------------------|-------------------------------------|--------------------------------------|
| F1                   | Crospovido<br>ne              | 2                            | 5.2                    | 0.56              | 2.34                                | 96.25                                |
| F2                   | Crospovido<br>ne              | 4                            | 5.3                    | 0.54              | 2.12                                | 97.36                                |
| F3                   | Crospovido<br>ne              | 5                            | 5.4                    | 0.52              | 1.29                                | 98.45                                |
| F4                   | Sodium<br>Starch<br>Glycolate | 2                            | 5.2                    | 0.55              | 1.78                                | 97.89                                |
| F5                   | Sodium<br>Starch<br>Glycolate | 4                            | 5.3                    | 0.53              | 1.56                                | 98.99                                |
| F6                   | Sodium<br>Starch<br>Glycolate | 6                            | 5.5                    | 0.51              | 1.23                                | 99.56                                |

From the data, it is evident that both the type and concentration of the superdisintegrant play a crucial role. In one study, a formulation with 6% sodium starch glycolate (F6) exhibited the shortest disintegration time (1.23 minutes) and the highest drug release (99.56% after 30 minutes).[1][2][3] Another study highlighted that a combination of croscarmellose sodium and crospovidone resulted in rapid disintegration.[4] It is also noted that the mode of addition of the superdisintegrant (intragranular vs. extragranular) significantly affects the disintegration time.[5]

#### **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of formulation studies. The following are the standard experimental protocols for evaluating naproxen sodium tablets.

## **Tablet Preparation by Wet Granulation**



The wet granulation method is a common technique for producing naproxen sodium tablets.[1] [2][3]

- Sieving: Pass naproxen sodium, superdisintegrant, and other excipients through a suitable mesh screen (e.g., #16 mesh).[3]
- Dry Mixing: Blend the sifted powders for a specified duration to ensure uniform distribution.
- Granulation: Prepare a binder solution (e.g., Povidone K-30 in purified water) and add it to the powder blend to form a wet mass.[3]
- Wet Screening: Pass the wet mass through a coarser mesh screen (e.g., #8 sieve) to form granules.[5]
- Drying: Dry the wet granules in an oven at a controlled temperature (e.g., 60°C) until the desired moisture content is achieved.
- Dry Screening: Pass the dried granules through a finer mesh screen.
- Lubrication: Add lubricants (e.g., magnesium stearate and talc) to the dried granules and blend.
- Compression: Compress the final blend into tablets using a tablet compression machine.[3]

#### **Tablet Evaluation Tests**

Hardness Test: The crushing strength of the tablets is determined using a hardness tester (e.g., Monsanto hardness tester). The force required to break the tablet is recorded in kg/cm <sup>2</sup>.[1]

Friability Test: A pre-weighed sample of tablets is placed in a friability tester (e.g., single drum friabilator) and rotated for a set number of revolutions (e.g., 100).[1] The tablets are then dedusted and re-weighed. The percentage loss in weight is calculated, which should typically be less than 1%.

Disintegration Test: This test is performed using a USP disintegration test apparatus. One tablet is placed in each of the six tubes of the basket assembly, which is then immersed in a specified medium (e.g., phosphate buffer pH 6.8) maintained at  $37 \pm 0.5$ °C.[1] The time taken for the tablets to disintegrate completely is recorded.



In-Vitro Dissolution Test: The drug release profile is evaluated using a USP dissolution apparatus (e.g., paddle type).

- Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 6.8 or pH 7.4) is placed in the dissolution vessel and maintained at  $37 \pm 0.5$ °C.[1][4]
- Procedure: A single tablet is placed in each vessel, and the paddle is rotated at a specified speed (e.g., 50 or 75 rpm).[4][5]
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 5, 10, 15, 30 minutes). An equal volume of fresh medium is replaced after each sampling to maintain sink conditions.[4][5]
- Analysis: The withdrawn samples are filtered and analyzed for naproxen sodium content using a UV-Visible spectrophotometer at a specific wavelength (e.g., 230 nm or 272 nm).[4]
  [7] The cumulative percentage of drug release is then calculated.

### **Visualizing the Process**

To better understand the experimental workflows, the following diagrams illustrate the key processes involved in the formulation and testing of naproxen sodium tablets.





Click to download full resolution via product page

Caption: Workflow of the Wet Granulation Process.





Click to download full resolution via product page

Caption: Workflow of In-Vitro Dissolution Testing.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A comparative study on Naproxen Sodium tablets formulating with different super disintegrants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jocpr.com [jocpr.com]
- 5. Design and In Vitro Characterization of Orally Disintegrating Modified Release Tablets of Naproxen Sodium PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- To cite this document: BenchChem. [A Comparative Analysis of Superdisintegrants in Naproxen Sodium Tablet Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020704#comparative-study-of-naproxen-sodium-tablets-with-different-super-disintegrants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com